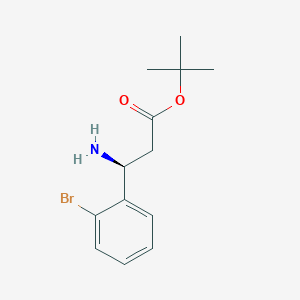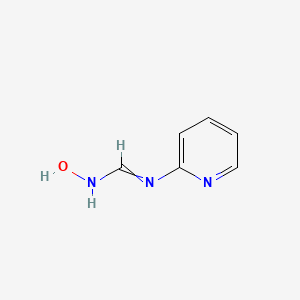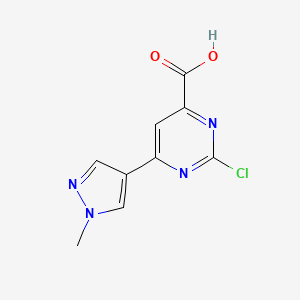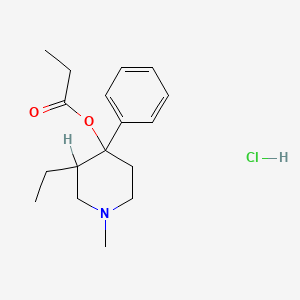
Ethyl (E)-4-Hydroxy-2-nonenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-Hydroxy-2-nonenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (E)-4-Hydroxy-2-nonenoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-2-nonenoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia (NH3) can yield amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NH3 in ethanol, primary amines in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
Scientific Research Applications
Ethyl (E)-4-Hydroxy-2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid peroxidation and oxidative stress pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and plasticizers due to its pleasant aroma and chemical reactivity.
Mechanism of Action
The mechanism by which Ethyl (E)-4-Hydroxy-2-nonenoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating oxidative stress responses and lipid metabolism. The hydroxyl group and double bond in its structure allow it to participate in redox reactions, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
Ethyl (E)-4-Hydroxy-2-nonenoate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: A methyl ester analog with similar chemical properties but different reactivity due to the methyl group.
Ethyl (E)-3-Hydroxy-2-nonenoate: A structural isomer with the hydroxyl group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl (E)-4-hydroxynon-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-10,12H,3-7H2,1-2H3/b9-8+ |
InChI Key |
CYJIOAVGDLSFJE-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C(=O)OCC)O |
Canonical SMILES |
CCCCCC(C=CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)



